Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester
Description
Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester (systematic name) is an ethyl ester derivative of acetic acid featuring a cyclohexylmethyl-substituted amino group at the 2-position. This compound belongs to the class of N-substituted 2-oxoacetamides, characterized by their ester and amide functional groups.
Properties
IUPAC Name |
ethyl 2-(cyclohexylmethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMMRYWCPTJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Tranexamic Acid Intermediate
Key Steps (Based on [US8841478B2]):
- Starting Material : Tranexamic acid (trans-4-aminocyclohexanecarboxylic acid).
- Acylation : React tranexamic acid with acetic anhydride to form an amide intermediate.
- Conditions : Acetic anhydride (8–10 equivalents), catalytic H₂SO₄, 0–50°C, 10–15 hours.
- Activation : Convert the carboxylic acid to an acyl chloride or active ester using halogenating agents (e.g., SOCl₂) or carbodiimide-based coupling.
- Diazoketone Formation : React with diazomethane to generate a diazoketone intermediate.
- Arndt-Eistert Reaction : Extend the carbon chain via Wolff rearrangement in an alcohol (e.g., ethanol) with AgNO₃ and a tertiary amine.
- Reduction : Reduce the amide group using NaBH₄ in acetic acid to yield the final ethyl ester.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Acetic anhydride, H₂SO₄, 25°C, 12 hrs | 85–90 |
| Diazoketone Formation | Diazomethane, Et₂O, 0°C, 2 hrs | 75–80 |
| Arndt-Eistert | AgNO₃, EtOH, 60°C, 6 hrs | 65–70 |
| Final Reduction | NaBH₄, AcOH, 25°C, 12 hrs | 90–95 |
Hydrogenation-Based Route
Key Steps (Based on [WO2010070368A1]):
- Starting Material : 4-Nitrophenylacetic acid.
- Hydrogenation : Sequential hydrogenation using Pd/C catalyst.
- Esterification : React with ethanol/HCl to form ethyl ester.
Table 2: Key Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Trans:Cis Ratio | 60:40 |
| Final Ester Yield | 40% (after recrystallization) |
Critical Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| Tranexamic Acid Route | High yield, stereoselective | Multi-step, costly reagents |
| Hydrogenation Route | Simple starting material | Low yield, isomer separation required |
| Direct Amidation | Fewer steps | Unreported yields, potential side reactions |
Key Research Findings
- Stereochemical Control : Method 1 avoids isomer separation by using tranexamic acid’s inherent trans-configuration.
- Industrial Viability : Method 1’s total yield (47.5%) surpasses traditional methods (32.2%).
- Safety : Method 2 avoids hazardous solvents like ether but requires high-pressure H₂.
Scientific Research Applications
Medicinal Chemistry
Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester has garnered attention for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. Additionally, its antimicrobial activity against certain bacterial strains has been noted, indicating possible applications in treating infections.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as both a nucleophile and electrophile allows it to participate in various chemical reactions, facilitating the formation of diverse chemical entities .
Biological Studies
Research indicates that this compound interacts with biological systems, potentially influencing pathways related to inflammation and pain modulation. Interaction studies have focused on its binding affinity with specific receptors involved in these processes. Further investigations are necessary to elucidate these mechanisms fully .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of acetic acid, including the compound , highlighted its potential antimicrobial properties against various bacterial strains. The findings suggest that modifications in the structure can enhance efficacy against resistant strains.
Case Study 2: Anti-inflammatory Properties
Research exploring the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. These results support further investigation into its use as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Structural Analogues
Ethyl Esters with Aromatic/Amino Substituents
- Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester (CAS 7267-26-7): Features a 2-methoxyphenylamino group instead of cyclohexylmethyl. This compound is used in organic synthesis and has a molar mass of 223.23 g/mol. Its storage requires room temperature, and it lacks significant hazard markers .
- Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester (CAS 69065-94-7): Substituted with a 4-ethylphenyl group, this analog has a molecular weight of 221.25 g/mol and carries hazard statements (H302, H319) due to toxicity upon ingestion and eye irritation .
Cyclohexyl-Containing Esters
- Methyl (2-oxocyclohexyl)acetate (CAS 13672-64-9): Contains a 2-oxocyclohexyl group but lacks the amino and ethyl ester moieties. Used in fragrance and flavor industries due to its cyclic ketone structure .
- Sulfurous acid, cyclohexylmethyl hexyl ester : Found in dog anal sac secretions and maize, this ester acts as a pheromone or plant metabolite. Its sulfurous acid backbone distinguishes it from the target compound’s acetic acid core .
Key Difference: The amino-oxoacetamide group in the target compound introduces hydrogen-bonding capacity, which is absent in sulfurous or simple cyclohexyl esters.
Functional and Thermodynamic Properties
Table 1: Thermodynamic Comparison of Cyclohexyl-Modified Esters
| Compound Name | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|
| Cyclohexanecarboxylic acid cyclohexylmethyl ester | 150.7 | 558.1 | |
| Cyclohexyl benzoate | 151.2 | 516.6 | |
| Benzyl benzoate | 156.4 | 498.1 |
Insight: The cyclohexylmethyl group increases entropy (ΔS) compared to benzyl esters, suggesting greater conformational flexibility. The target compound’s amino group may further alter solubility and thermal stability.
Pharmaceutical Relevance
- ATL193 (Acetic acid 4-{...}-cyclohexylmethyl ester): A synthetic adenosine A2A receptor agonist with anti-inflammatory properties. Its cyclohexylmethyl ester moiety enhances binding affinity to human neutrophil receptors .
- Volatile Organic Compounds (VOCs) : Acetic acid pentyl ester, produced by yeast, exhibits antifungal activity against Botrytis cinerea. Similar bioactivity may be plausible for the target compound .
Industrial and Natural Occurrence
- Oxalic acid cyclohexylmethyl isohexyl ester : Detected in crude oil, highlighting the stability of cyclohexylmethyl esters in hydrocarbon-rich environments .
- Sulfurous acid, cyclohexylmethyl hexyl ester : Identified in maize and dog secretions, underscoring roles in interspecies signaling and plant metabolism .
Biological Activity
Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester (CAS No. 1178366-59-0) is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₁O₄
- Molecular Weight : 253.3 g/mol
The compound features a cyclohexylmethyl group attached to an amino group, which is further connected to a carbonyl (oxo) group, making it a derivative of acetic acid. This complex structure contributes to its biological activities and reactivity in various chemical environments.
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its efficacy in modulating pain pathways, potentially through interaction with specific receptors involved in inflammation.
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against certain bacterial strains. Its structural components allow it to interact with bacterial cell membranes or intracellular targets, leading to inhibition of growth. Further studies are needed to elucidate the specific mechanisms of action.
The biological effects of this compound are thought to be mediated through its ability to form covalent bonds with target biomolecules. This interaction can alter the structure and function of proteins involved in inflammation and pain modulation.
Synthesis Methods
This compound can be synthesized through various methods:
-
Reaction of Cyclohexylmethylamine with Ethyl Acetoacetate :
- The reaction is typically conducted under reflux conditions.
- Purification is achieved via distillation or recrystallization.
-
Industrial Production :
- Large-scale production may involve batch reactors or continuous flow reactors for enhanced efficiency.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclohexylacetic Acid | Contains a cyclohexane ring | Lacks the amino and carbonyl functionalities |
| N-Cyclohexylacetamide | Contains an amide functional group | More stable than esters under hydrolysis conditions |
| Ethyl 2-amino-2-cyclohexylacetate | Similar amino and ester groups | Different substituents lead to varied biological activity |
| 2-(Cyclohexylmethyl)aniline | Contains an amine but lacks the acetic part | Potentially different pharmacological profiles |
This table highlights how this compound stands out due to its unique combination of functional groups that may confer distinct biological activities not found in similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into potential therapeutic applications:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that derivatives similar to this compound significantly reduced inflammatory markers in animal models.
- Antimicrobial Efficacy :
-
Pharmacokinetics :
- Investigations into the pharmacokinetics of structurally related compounds indicate favorable absorption and distribution characteristics that may apply similarly to this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester, and what reaction conditions optimize yield?
- Methodology :
- Route 1 : React ethyl oxalyl chloride with cyclohexylmethylamine in anhydrous dichloromethane at 0–5°C, followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Route 2 : Oxidative amination of N-(cyclohexylmethyl)glycine using KMnO₄ in acidic medium, followed by esterification with ethyl chloroacetate. Monitor reaction progress via TLC and characterize intermediates using FTIR and ¹H NMR .
- Optimization : Use low temperatures to minimize side reactions (e.g., hydrolysis of the ester group). Yield improvements are achieved by maintaining stoichiometric excess of cyclohexylmethylamine (1.2:1 molar ratio) .
Q. How can the molecular structure and tautomeric forms of this compound be experimentally validated?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm planar geometry and intramolecular hydrogen bonding between the amide N–H and carbonyl groups .
- Spectroscopy : Use ¹³C NMR to identify keto-enol tautomerism. Compare experimental IR spectra (e.g., C=O stretches at ~1700 cm⁻¹ for the ester and ~1650 cm⁻¹ for the amide) with computational predictions (DFT/B3LYP) .
Q. What analytical techniques are critical for purity assessment and quantification?
- HPLC : Use a C18 column with UV detection at 210 nm (mobile phase: acetonitrile/water, 70:30 v/v). Calibrate with a certified reference standard .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 284.2) and rule out impurities .
Advanced Research Questions
Q. How does pH influence the hydrolytic stability of the ester group, and what degradation products form?
- Methodology :
- Conduct accelerated stability studies in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC and identify products using LC-MS/MS.
- Key findings : Ester hydrolysis is pH-dependent, with maximum stability at pH 5–5. Major degradation product: 2-[(cyclohexylmethyl)amino]-2-oxoacetic acid .
Q. What intermolecular interactions dominate in solid-state packing, and how do they affect crystallinity?
- Methodology :
- Perform single-crystal XRD to analyze hydrogen-bonding networks (e.g., N–H⋯O=C interactions). Compare with Hirshfeld surface analysis to quantify contributions from van der Waals and π-π interactions .
- Implications : Strong intermolecular H-bonding correlates with high melting points (>150°C) and low solubility in apolar solvents .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?
- Methodology :
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with hydrophobic pockets (e.g., cyclohexyl group binding to cytochrome P450 enzymes) .
- In vitro assays : Use fluorescence quenching to study binding to bovine serum albumin (BSA) or enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. How can contradictory data on its reactivity in nucleophilic substitution reactions be resolved?
- Case study : Discrepancies in reported SN2 reactivity with thiols.
- Resolution : Re-evaluate solvent effects (polar aprotic vs. protic) using kinetic studies (UV-Vis monitoring at 260 nm). DFT calculations reveal steric hindrance from the cyclohexyl group reduces reactivity in DMSO .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate artifacts in spectroscopic characterization?
- NMR : Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange interference. For ¹H-¹H COSY, ensure samples are free of paramagnetic impurities .
- IR : Subtract solvent backgrounds and validate peak assignments with isotopic labeling (e.g., ¹⁵N for amide bands) .
Q. How can computational modeling enhance understanding of its electronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
